Copper arsenate

Übersicht

Beschreibung

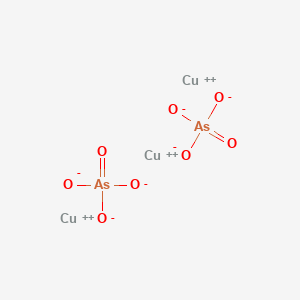

Copper arsenate, also known as copper (II) arsenate or cupric arsenate, is a chemical compound commonly used in wood preservatives, fungicides, and pesticides . It is a blue or bluish-green powder that is insoluble in water and alcohol but soluble in aqueous ammonium and dilute acids . Its CAS number is 7778-41-8 or 10103-61-4 .

Synthesis Analysis

Copper arsenate is usually produced by reacting arsenic acid with copper (II) hydroxide . In the presence of hydrothermal mineralizing fluids, copper arsenate minerals do not crystallize at the same time, but most likely represent subtle changes in the chemistry of these fluids .Molecular Structure Analysis

The molecular formula of Copper (II) arsenate is As2Cu3O8 . The average mass is 468.476 Da and the Monoisotopic mass is 466.591309 Da .Chemical Reactions Analysis

Arsenic in copper smelting ash has an important effect on the recovery of valuable metals and ecological conservation . A new process for removing and collecting As by sulfurization roasting and then shock cooling has been proposed .Physical And Chemical Properties Analysis

Copper arsenate is an olive-green or greyish white powder that is insoluble in water and acetic acid but soluble in mineral acids and ammonia . When exposed to high temperatures, it decomposes, emitting toxic arsenic fumes . Its specific gravity is about 4.653, and its melting point is 1100°C .Wissenschaftliche Forschungsanwendungen

Arsenic Removal and Immobilization in Copper Smelting Wastewater

Copper arsenate shows potential in environmental remediation, especially in treating copper smelting wastewater. Li et al. (2020) detailed a method to remove and immobilize arsenic using copper slag through in situ encapsulation with silica gel, achieving an arsenic removal efficiency of 98.85% and an arsenic removal capacity of 66.86 mg/g. This method is significant for environmentally stable and efficient disposal of arsenic-containing wastewater, demonstrating the potential of copper arsenate in treating such waste products (Li et al., 2020).

Improving Hydroxyapatite Sorption for Arsenate

Liu et al. (2010) explored the enhancement of hydroxyapatite (HAP) sorption for arsenate in simulated groundwaters through copper doping. The study found that copper doping changed the morphology and increased the surface area of HAP, enhancing its arsenate sorption capacity by 1.6-9.1 times compared to undoped HAP. This innovative approach underlines the significance of copper arsenate in improving remediation techniques for arsenic-contaminated environments (Liu et al., 2010).

Understanding Basic Copper Arsenate Minerals

Research on the molecular structures of basic copper arsenate minerals like olivenite, cornubite, cornwallite, and clinoclase has been conducted using infrared emission and Raman spectroscopic study. This research helps in understanding the thermal stability and chemical properties of these minerals, which can be crucial for various environmental and industrial applications (Martens et al., 2003).

CCA-Treated Timber and Environmental Concerns

Chromated copper arsenate (CCA)-treated wood poses environmental concerns, especially regarding its disposal and reuse. Mohajerani et al. (2018) provided a comprehensive overview of the research conducted on the disposal, reuse, and recycling of CCA-treated timber, highlighting the potential of using CCA-treated timber in creating new products and the need for further research in this area to mitigate environmental impacts (Mohajerani et al., 2018).

Biological and Chemical Remediation of CCA-Treated Eucalypt Poles

The study by Costa et al. (2021) focused on the biological and chemical remediation of CCA-treated Corymbia citriodora poles after 30 years in service. It highlighted the efficacy of certain fungi and acids in removing arsenic, chromium, and copper, demonstrating the potential for biological and chemical methods in the remediation of CCA-treated wood (Costa et al., 2021).

Safety And Hazards

Arsenic is a known carcinogen that can lead to a variety of health problems, while copper can also be harmful in large amounts . In the environment, Copper arsenate can contaminate water and soil . When it enters water bodies, it can harm aquatic life . In the soil, it can affect plant health and lead to bioaccumulation in the food chain .

Zukünftige Richtungen

As the world’s largest copper exporter, Chile is encountering a growing number of sulfur-based ore layers containing toxic arsenic in its copper mines . The German-Chilean project team is working towards optimizing and advancing copper production processes so that Chile is able to tackle the problem of arsenic in the most effective, cost-efficient and environmentally friendly way going forward .

Eigenschaften

IUPAC Name |

tricopper;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Cu/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYSWCFUYJGIQA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Cu3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894196 | |

| Record name | Copper Arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light blue, blue, or bluish green solid; [Hawley] Blue-green to blue insoluble powder; [Ullmann] | |

| Record name | Copper arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Copper arsenate | |

CAS RN |

7778-41-8, 10103-61-4, 29871-13-4 | |

| Record name | Copper arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), copper salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper Arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid, copper(2+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV78GZO3YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)